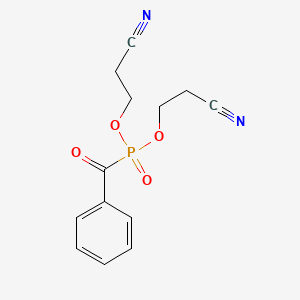

Bis(2-cyanoethyl) benzoylphosphonate

Description

Bis(2-cyanoethyl) benzoylphosphonate is an organophosphorus compound characterized by a benzoylphosphonate core substituted with two 2-cyanoethyl groups. Its molecular structure combines the electron-withdrawing cyanoethyl moieties with the aromatic benzoyl group, conferring unique chemical properties. This compound is primarily utilized in synthetic chemistry, particularly in phosphorylation reactions and as a precursor for modified phosphonates. Evidence from synthetic protocols indicates its role in forming phosphoramidite intermediates, where it reacts with 1H-tetrazole in dichloromethane, followed by oxidation with hydrogen peroxide or sulfur .

Properties

CAS No. |

61244-79-9 |

|---|---|

Molecular Formula |

C13H13N2O4P |

Molecular Weight |

292.23 g/mol |

IUPAC Name |

3-[benzoyl(2-cyanoethoxy)phosphoryl]oxypropanenitrile |

InChI |

InChI=1S/C13H13N2O4P/c14-8-4-10-18-20(17,19-11-5-9-15)13(16)12-6-2-1-3-7-12/h1-3,6-7H,4-5,10-11H2 |

InChI Key |

VEJWFRXBODLMPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)P(=O)(OCCC#N)OCCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-cyanoethyl) benzoylphosphonate typically involves the reaction of benzoyl chloride with a phosphonate ester, followed by the introduction of cyanoethyl groups. One common method involves the use of bis(2-cyanoethyl) diisopropylphosphoramidite as a phosphitylating agent. The reaction proceeds under mild conditions, often in the presence of a base such as triethylamine, and is followed by oxidation to yield the desired phosphonate .

Industrial Production Methods

Industrial production of Bis(2-cyanoethyl) benzoylphosphonate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as yttrium nitrate have been reported to promote selective cyanoethylation of amines, which can be adapted for the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

Bis(2-cyanoethyl) benzoylphosphonate undergoes various chemical reactions, including:

Oxidation: The phosphonate group can be oxidized to form phosphates.

Substitution: The cyanoethyl groups can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The compound can undergo hydrolysis to yield benzoylphosphonic acid and cyanoethyl derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products Formed

Oxidation: Phosphate esters.

Substitution: Various substituted phosphonates.

Hydrolysis: Benzoylphosphonic acid and cyanoethyl derivatives.

Scientific Research Applications

Bis(2-cyanoethyl) benzoylphosphonate has several applications in scientific research:

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

Industry: Utilized in the synthesis of flame retardants, plasticizers, and other specialty chemicals

Mechanism of Action

The mechanism of action of Bis(2-cyanoethyl) benzoylphosphonate involves its interaction with molecular targets through its phosphonate and cyanoethyl groups. The phosphonate group can form strong bonds with metal ions, making it useful in chelation and catalysis. The cyanoethyl groups can participate in nucleophilic addition reactions, facilitating the modification of various substrates .

Comparison with Similar Compounds

Comparison with Similar Phosphonate Compounds

Structural and Functional Group Variations

Bis(2-chloroethyl) Methylphosphonate (CAS RN: 2799-58-8)

- Molecular Formula : C₅H₁₁Cl₂O₃P

- Substituents : Two 2-chloroethyl groups and a methyl group attached to the phosphorus atom.

- Key Differences: The chloroethyl groups are less polar but more reactive in nucleophilic substitutions compared to cyanoethyl groups. The absence of a benzoyl group reduces aromatic conjugation, altering solubility and reactivity.

Bis(1-butylpentyl) Methylphosphonate (CAS RN: N/A)

- Molecular Formula : C₁₉H₄₁O₃P

- Substituents : Two long-chain 1-butylpentyl groups.

- Key Differences: The bulky alkyl chains enhance lipophilicity, making this compound suitable for non-polar solvent systems. In contrast, the cyanoethyl groups in Bis(2-cyanoethyl) benzoylphosphonate increase polarity, favoring solubility in polar aprotic solvents like acetonitrile .

Butyl Methylphosphinate (CAS RN: 6172-80-1)

- Molecular Formula : C₅H₁₃O₂P

- Substituents : A butyl group and a methyl group attached to a phosphorus atom in a phosphinate (P(III)) oxidation state.

- Key Differences: The phosphinate structure (P–O single bonds) is less oxidized than phosphonates (P=O), reducing acidity and reactivity. This makes it less effective in phosphorylation reactions compared to Bis(2-cyanoethyl) benzoylphosphonate .

(E)-2-Butenyl Methylphosphonofluoridate (CAS RN: 138780-00-4)

- Molecular Formula : C₅H₁₀FO₂P

- Substituents : A fluoridate group and an alkenyl chain.

- Key Differences: The fluorine atom increases electrophilicity, making this compound highly reactive and toxic. Its structural similarity to nerve agents contrasts with the cyanoethyl-benzoylphosphonate’s synthetic utility in non-toxic applications .

Physicochemical Properties and Reactivity

*Note: The molecular formula for Bis(2-cyanoethyl) benzoylphosphonate is inferred as C₁₃H₁₃N₂O₄P based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.